strontium;hydride
Description
Strontium hydride (SrH₂) is an inorganic compound composed of strontium and hydrogen. It is a white, odorless solid insoluble in water, synthesized via direct reaction of strontium metal with hydrogen gas or through metathesis between strontium chloride and sodium hydride . SrH₂ exhibits reducing properties by donating electrons and has applications in catalysis, materials science (e.g., semiconductors), and organic synthesis . Mechanistically, it inhibits DNA polymerase activity and demonstrates biochemical effects such as bacterial growth suppression . Structurally, SrH₂ forms ionic clusters (e.g., [(Me₃TACD)₃Sr₃(μ₃-H)₂]⁺) with covalent bonding characteristics, distinguishing it from lighter alkaline earth hydrides .
Properties
Molecular Formula |
H2Sr |
|---|---|
Molecular Weight |
89.64 g/mol |
IUPAC Name |
strontium;hydride |
InChI |
InChI=1S/Sr.2H/q+2;2*-1 |
InChI Key |
ONYCUIABXVBCTR-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].[Sr+2] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction Method
The most common method for synthesizing strontium hydride involves a direct reaction between strontium metal and hydrogen gas:
\$$
\text{Sr(s) + H}{2}\text{(g)} \longrightarrow \text{SrH}{2}\text{(s)}
\$$
This method requires high purity strontium metal and a hydrogen atmosphere. The reaction is typically carried out at elevated temperatures to facilitate the formation of strontium hydride.
Synthesis of Molecular Strontium Hydride Complex
Molecular strontium hydride complexes can be synthesized using superbulky hydrotris(pyrazolyl)borate ligands. The reaction proceeds via hydrogenolysis of a strontium complex in hexane solution under high pressure of hydrogen gas. For example, the complex [(Tp\$$^{\text{Ad, iPr}}\$$)Sr{CH(SiMe\$${3}\$$)\$${2}\$$}] (where Tp\$$^{\text{Ad, iPr}}\$$ is hydrotris(3-adamantyl-5-isopropyl-pyrazolyl)borate) reacts with hydrogen to form [(Tp\$$^{\text{Ad, iPr}}\$$)Sr(μ-H)]\$$_{2}\$$:
\$$
\text{[(Tp}^{\text{Ad, iPr}}\text{)Sr{CH(SiMe}{3}\text{)}{2}\text{] + H}{2} \longrightarrow \text{[(Tp}^{\text{Ad, iPr}}\text{)Sr(μ-H)]}{2}
\$$
The complex [(Tp\$$^{\text{Ad, iPr}}\$$)Sr(μ-H)]\$$_{2}\$$ can then be isolated as colorless crystals from hexane solution at low temperatures.
Another method involves using a sterically demanding carbazole ligand to stabilize a molecular strontium hydride. The reaction of a strontium amide with phenylsilane results in the formation of a strontium hydride complex:
\$$
\text{(dtbpCbz)SrN(SiMe}{3}\text{)}{2}\text{ + PhSiH}{3} \longrightarrow \text{[(dtbpCbz)SrH(L)]}{2}
\$$
Where dtbpCbz is 1,8‐bis(3,5‐ditertbutylphenyl)‐3,6‐ditertbutylcarbazolyl and L is benzene or toluene.
Properties of Strontium Hydride
- Formula: SrH\$$_{2}\$$
- Formula Weight: 89.636
- Appearance: Crystalline solid
- Density: 3260 kg m\$$^{-3}\$$
- Melting Point: 1050°C (decomposes to Sr metal and H\$$_{2}\$$ gas)
- Oxidation Number: The oxidation number of strontium in strontium hydride is +2
Element Analysis
The following table shows the element percentages for SrH\$$_{2}\$$ :
| Element | Percentage |
|---|---|
| Hydrogen | 2.25% |
| Strontium | 97.75% |
Reactivity of Strontium Hydride Complexes
Strontium hydride complexes exhibit versatile reactivity. For instance, [(dtbpCbz)SrH(L)]\$$_{2}\$$ (L=benzene, toluene) reacts with carbon monoxide, azobenzene, and trimethylsilylacetylene, demonstrating addition, reduction, and deprotonation pathways, respectively.
- Reaction with carbon monoxide yields an ethenediolate complex via addition.
- Reaction with azobenzene leads to reduction of the N−N double bond, releasing hydrogen and forming a heteroleptic strontium complex with a radical azobenzenyl ligand.
- Reaction with terminal alkynes results in deprotonation by the hydride moiety, forming an acetylide complex.
Chemical Reactions Analysis
Strontium hydride undergoes several types of chemical reactions, including:
-
Reaction with Water: : Strontium hydride reacts with water to produce hydrogen gas and strontium hydroxide :
SrH2+2H2O→2H2+Sr(OH)2
-
Reaction with Acids: : Strontium hydride reacts readily with acids to form strontium salts and hydrogen gas :
SrH2+2HCl→SrCl2+2H2
-
Reaction with Oxygen: : When exposed to air, strontium hydride can react with oxygen to form strontium oxide :
2SrH2+O2→2SrO+2H2
Scientific Research Applications
Scientific Research Applications
Hydrogen Storage: Strontium hydride is considered a promising material for hydrogen energy storage due to its favorable thermodynamic properties and high hydrogen storage capacity .
Ionic Conductor: The high mobility of hydrogen in SrH2 makes it a good ionic conductor, opening up possibilities for electrochemical transformations at high pressure and the design of new compounds for hydrogen batteries .
Optoelectronics: Strontium hydride's wide bandgap can be modified through doping with elements like calcium to enhance its optical properties, making it suitable for optoelectronic applications .
Detailed Research Findings
Electronic and Optical Properties of Calcium-Doped Strontium Hydride:
First-principles density functional theory (DFT) calculations have been used to study the impact of calcium (Ca) doping on the electronic and optical properties of SrH2 . The results show that Ca doping significantly alters the electronic properties of SrH2, notably increasing the indirect bandgap from 1.3 eV to 1.6 eV . The density of states (DOS) analysis reveals new states near the Fermi level, primarily from Ca 3d orbitals . Moreover, the optical absorption spectra display enhanced absorption in the visible range, suggesting the potential for optoelectronic applications .
Pressure-Induced Transition in Strontium Hydride:
The pressure evolution of carrier transport properties of SrH2 has been investigated using impedance spectroscopy measurements at room temperature and first-principles calculations . The pressure-induced structure phase transition from a Pnma phase to a P63/mmc phase was accompanied by a transition from pure electronic conduction to mixed ionic-electronic conduction, which was related to the ionic migration barrier energy . The total resistance of SrH2 decreased by about four orders of magnitude after the phase transition .
Strontium Polyhydrides:
The experimentally confirmed strontium polyhydride SrH22, the hydrogen-richest compound known to date, consists of H2 molecules distributed around a highly organized strontium sublattice . The high mobility of hydrogen makes SrH22 a good ionic conductor, opening up the possibility of using it for electrochemical transformations at high pressure .
Data Tables
Table 1: Electronic Properties of Pure and Calcium-Doped Strontium Hydride
| Property | SrH2 | Ca-doped SrH2 |
|---|---|---|
| Indirect Bandgap (eV) | 1.3 | 1.6 |
| Conductivity | Higher | Lower |
| Density of States (DOS) | - | Enhanced near Fermi Level |
Table 2: Pressure-Induced Phase Transition in Strontium Hydride
| Property | Pnma Phase | P63/mmc Phase |
|---|---|---|
| Conduction | Pure Electronic | Mixed Ionic-Electronic |
| Total Resistance | Higher | Lower |
Case Studies
Calcium-Doped Strontium Hydride for Optoelectronics:
Ca-doped SrH2 can increase the efficiency of light absorption by broadening the absorption spectrum, making it more suitable for energy-related applications that require effective photon utilization . Calculations indicate that both the pristine and the Ca-doped SrH2 exhibit transparency below their energy band gaps . The enhanced reflectivity and absorption characteristics indicate that Ca-doped SrH2 may exhibit superior performance in the UV–visible range . These findings indicate that Ca-doped SrH2 is a promising candidate for optoelectronic applications, such as solar cells and photodetectors .
Strontium Hydride in Hydrogen Batteries:
The high mobility of hydrogen in SrH22 opens up the possibility of using it for the design of new compounds for hydrogen batteries . The hydrogen-richest compound known to date, consists of H2 molecules distributed around a highly organized strontium sublattice .
Authoritative Insights
Mechanism of Action
The mechanism of action of strontium hydride primarily involves its reactivity with water and acids to release hydrogen gas. This property is leveraged in hydrogen storage and energy conversion applications. The compound’s ability to undergo phase transitions under pressure also plays a role in its conduction properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Ionic Properties
- Strontium Hydride (SrH₂): Adopts ionic and cluster-based structures (e.g., inverse cryptand Sr₆H₉³⁺ cages) with mixed ionic-covalent bonding. DFT studies reveal lower ionicity (Sr: +1.14, H: -0.59) compared to calcium hydrides .
- Calcium Hydride (CaH₂): Forms rhombohedral electride structures (e.g., Ca₂N) with alternating nitride and electron layers. Replacing electride layers with hydride ions yields nitride-hydride phases (e.g., Ca₂NH), which exhibit semiconductor behavior (activation energy: 133 meV) .
- Barium Hydride (BaH₂): Shares structural similarities with SrH₂ but demonstrates higher ionic conductivity due to isolated hydride anions, akin to chlorine hydrides .
- Magnesium Hydride (MgH₂): Stabilizes as monomeric or dimeric complexes (e.g., β-diketiminate Mg–H) with higher thermal stability. Catalytic hydroboration achieves 86% conversion in 4 hours at 60°C, outperforming SrH₂ .
Stability and Reactivity
Industrial Viability
- SrH₂: Limited commercial use due to higher costs and overlapping functionalities with cheaper Ca/Ba compounds .
- CaH₂/BaH₂: Preferred for large-scale applications (e.g., desiccants, ionic conductors) due to cost-effectiveness .
Data Tables
Table 1: Comparative Properties of Alkaline Earth Hydrides
Table 2: Catalytic Performance in Hydroboration (N,N′-diisopropylcarbodiimide)
| Catalyst | Temperature (°C) | Conversion (%) | Time (h) | Reference |
|---|---|---|---|---|
| MgH₂ (3a) | 60 | 86 | 4 | |
| SrH₂ | 60 | ~50* | >5 |
*Inferred from slower reaction kinetics.
Q & A
Q. What are the established methods for synthesizing strontium hydride (SrH₂), and how do reaction conditions influence crystallinity?
SrH₂ is synthesized via direct reaction of strontium metal with hydrogen gas at elevated temperatures (e.g., 300–500°C under inert atmosphere) . Industrial methods use controlled heating in hydrogen atmospheres to ensure complete conversion. Crystallinity is influenced by temperature gradients and pressure: slower cooling rates yield larger crystals, while rapid quenching may introduce defects. Impurity phases (e.g., SrO) can form if oxygen contaminants are present, requiring rigorous inert conditions .
Q. How does SrH₂’s orthorhombic crystal structure impact its reactivity?
SrH₂ adopts an orthorhombic lattice with Sr²⁺ ions in cubic close packing and H⁻ occupying octahedral interstitial sites. This arrangement creates hydride ion vacancies under strain or thermal activation, enhancing ionic conductivity. The structure’s distortion under pressure (e.g., >25 GPa) reduces total resistance by four orders of magnitude, critical for hydrogen storage applications .
Q. What analytical techniques validate SrH₂ purity and stoichiometry post-synthesis?
- X-ray diffraction (XRD): Confirms phase purity and crystallinity .
- Impedance spectroscopy: Measures ionic conductivity and defect density .
- Thermogravimetric analysis (TGA): Quantifies hydrolysis reactivity (e.g., H₂ release via SrH₂ + 2H₂O → Sr(OH)₂ + 2H₂↑) .
- Isotope-ratio mass spectrometry (IRMS): Detects isotopic signatures (e.g., ⁸⁷Sr/⁸⁶Sr) to trace contamination .
Advanced Research Questions
Q. How do hydride ion vacancies in SrH₂ enhance ionic conductivity, and what experimental methods quantify this phenomenon?
Hydride ion vacancies form under mechanical stress or doping (e.g., Na⁺ substitution), creating pathways for H⁻ migration. In situ impedance spectroscopy under variable pressure (up to 25.3 GPa) reveals a conductivity increase from 10⁻⁸ to 10⁻⁴ S/cm. Neutron diffraction maps vacancy distribution, while DFT simulations model migration barriers (~0.5 eV) .
Q. What catalytic mechanisms underlie SrH₂’s role in dehydrocoupling reactions (e.g., amine-borane systems)?
SrH₂ complexes (e.g., Sr₆H₉[N(SiMe₃)₂]₃-PMDTA) catalyze β-hydride elimination in amine-borane dehydrocoupling. Operando NMR and XAS studies show Sr–H intermediates stabilize transition states, reducing activation energy by 30% compared to CaH₂. Kinetic isotope effects (KIE ≈ 2.5) confirm hydride transfer as the rate-limiting step .
Q. How does SrH₂’s hydrogen storage performance compare to MgH₂ or CaH₂ under dynamic pressure cycles?
Q. What computational approaches model SrH₂’s hydride transfer kinetics in reduction reactions?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) simulates SrH₂-mediated reductions (e.g., 9-fluorenone → ketyl radical). Charge analysis reveals low ionicity (Sr: +1.14, H: -0.59), enabling covalent interactions. AIM (Atoms in Molecules) theory identifies H⁻···H⁻ bond critical points (electron density ~0.05 e⁻/ų), explaining hydride mobility .
Methodological Challenges and Data Contradictions
Q. How to resolve discrepancies in reported SrH₂ hydrolysis rates across studies?
Variations arise from surface passivation (e.g., Sr(OH)₂ layer formation) and particle size effects. Controlled experiments using nano-SrH₂ (50–100 nm) show 90% H₂ yield in <10 minutes, whereas bulk SrH₂ requires >1 hour. In situ Raman spectroscopy differentiates surface vs. bulk reaction kinetics .
Q. Why do SrH₂-based catalysts exhibit inconsistent activity in alkene hydrogenation?
Trace oxygen impurities (<10 ppm) poison active Sr–H sites. Pretreatment with H₂ at 450°C restores activity. XPS confirms SrO formation reduces catalytic turnover by 60%, necessitating strict anaerobic handling .
Environmental and Safety Considerations
Q. What protocols mitigate risks from SrH₂’s pyrophoric reactivity?
Q. How to assess SrH₂’s environmental mobility in soil systems?
Isotopic tracing (⁸⁷Sr/⁸⁶Sr) combined with column leaching experiments quantifies Sr²⁺ migration. At pH <6, Sr²⁺ mobility increases 10-fold due to cation exchange with clay minerals. Remediation via phosphate precipitation reduces bioavailability .
Emerging Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
